molecular formula C13H18BrNO2 B11833219 Ethyl 3-bromo-4-(butylamino)benzoate CAS No. 1131594-52-9

Ethyl 3-bromo-4-(butylamino)benzoate

Cat. No.: B11833219
CAS No.: 1131594-52-9
M. Wt: 300.19 g/mol
InChI Key: PQKYOQWSDZEAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-4-(butylamino)benzoate is a chemical compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 g/mol It is an ethyl ester derivative of benzoic acid, specifically substituted with a bromine atom at the 3-position and a butylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-(butylamino)benzoate typically involves the following steps:

    Amination: The substitution of a butylamino group at the 4-position.

    Esterification: The formation of the ethyl ester from the carboxylic acid group.

These reactions are carried out under controlled conditions to ensure the desired substitution patterns and to minimize side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reaction steps but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(butylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Ethyl 3-bromo-4-(butylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-(butylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and butylamino groups play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-4-(butylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine and butylamino groups allows for unique interactions and reactivity compared to other similar compounds .

Properties

CAS No.

1131594-52-9

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

ethyl 3-bromo-4-(butylamino)benzoate

InChI

InChI=1S/C13H18BrNO2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8H2,1-2H3

InChI Key

PQKYOQWSDZEAQC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)OCC)Br

Origin of Product

United States

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